molecular formula C6H3Cl3O7S3 B6351406 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% CAS No. 858013-34-0

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97%

Cat. No. B6351406
CAS RN: 858013-34-0
M. Wt: 389.6 g/mol
InChI Key: WQEIHVADDSTILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride (2-HBT) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 297.8 g/mol. 2-HBT is soluble in water, ethanol, and diethyl ether and has a melting point of 157-160°C. It is commonly used as a reagent in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds.

Mechanism of Action

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is an anionic reagent, meaning it can react with other compounds to form an ionic bond. In the synthesis of organic compounds, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% acts as a leaving group, allowing other molecules to attach to it. This is known as nucleophilic substitution, and it is the basis for many reactions in organic chemistry.
Biochemical and Physiological Effects
2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is not known to have any direct biochemical or physiological effects. It is not known to be toxic, and it does not interact with any known biochemical pathways.

Advantages and Limitations for Lab Experiments

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is a versatile reagent that is easy to use in the laboratory. It is stable and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive compared to other reagents. However, it is not as reactive as some other reagents, which may limit its usefulness in certain applications.

Future Directions

The use of 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% in scientific research is likely to continue to expand in the future. It could be used in the synthesis of new organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the synthesis of new drugs and polymers. In the future, it may also be used in the development of new materials with unique properties. Finally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% could be used in the development of new fluorescent probes for use in spectroscopy.

Synthesis Methods

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is synthesized by the reaction of 1,3,5-benzenetrisulfonyl chloride with 2-hydroxybenzylamine. The reaction is carried out in a solvent such as acetonitrile, dichloromethane, or dimethylformamide. The reaction is typically carried out at room temperature and the product is isolated by filtration or crystallization.

Scientific Research Applications

2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is also used in the synthesis of organic fluorophores, which are used in fluorescence spectroscopy. Additionally, 2-Hydroxy-1,3,5-benzenetrisulfonyl chloride, 97% is used in the synthesis of drugs, polymers, and other materials.

properties

IUPAC Name

2-hydroxybenzene-1,3,5-trisulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O7S3/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIHVADDSTILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzene-1,3,5-trisulfonyl trichloride

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